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Compound of Interest

Compound Name: 6-Chloro-5-methoxynicotinonitrile

Cat. No.: B596947

6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative, a class of heterocyclic
compounds of significant interest in medicinal chemistry and materials science. The unique
arrangement of a chloro group, a methoxy group, and a nitrile function on the pyridine ring
creates a molecule with specific electronic and steric properties, making it a valuable building
block for the synthesis of more complex molecular architectures. For professionals in drug
development, understanding the precise physical properties of such a starting material is not
merely academic; it is a foundational requirement for ensuring reproducibility, scalability, and,
ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the known physical characteristics of 6-
Chloro-5-methoxynicotinonitrile (CAS No: 1256835-79-6). Where specific experimental data
is not publicly available, we will present field-proven, standardized protocols for its
determination. The causality behind these experimental choices will be explained to provide a
self-validating framework for laboratory investigation.

Part 1: Molecular Identity and Core Physicochemical
Data

The initial step in handling any research chemical is to confirm its identity and fundamental
properties. These data points are critical for everything from calculating reaction stoichiometries
to designing appropriate storage solutions.
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The molecular structure of 6-Chloro-5-methoxynicotinonitrile reveals a pyridine ring
substituted at position 6 with chlorine, at position 5 with a methoxy group, and at position 3 with
a nitrile group. This specific arrangement influences its reactivity, polarity, and potential for
intermolecular interactions.

Table 1: Core Physical and Chemical Identifiers

Property Value Source(s)
CAS Number 1256835-79-6
Molecular Formula C7HsCIN20
Molecular Weight 168.58 g/mol
Physical Form Solid
Reported Purity >95%
InChi Key CDFREORPCCHPKC-
UHFFFAOYSA-N
Melting Point Data not publicly available N/A
Boiling Point Data not publicly available N/A

| Solubility | Data not publicly available | N/A |

Part 2: Spectroscopic and Chromatographic
Characterization Workflow

Structural confirmation and purity assessment are paramount. A multi-technique analytical
approach is non-negotiable for validating the identity and quality of a research compound. The
workflow below illustrates a standard, robust process for the characterization of a novel or
newly synthesized batch of 6-Chloro-5-methoxynicotinonitrile.
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Caption: Standard workflow for the characterization and qualification of a chemical
intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For 6-Chloro-5-
methoxynicotinonitrile, *H and 3C NMR would provide an unambiguous fingerprint of its
molecular skeleton.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic
protons on the pyridine ring and the three protons of the methoxy group. Their chemical
shifts, splitting patterns (coupling), and integration values would confirm the substitution
pattern.

e 13C NMR: The carbon NMR would show seven distinct signals, corresponding to each unique
carbon atom in the molecule, including the nitrile carbon.

While specific spectral data for this compound is not available in the cited public sources,
commercial suppliers may provide it upon request[1].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its
elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a
powerful tool for identifying impurities. The expected molecular ion peak would correspond to
the compound's molecular weight (168.58 g/mol ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 6-Chloro-
5-methoxynicotinonitrile, key vibrational stretches would be expected for:

e The C=N (nitrile) group, typically a sharp, intense band around 2220-2240 cm™2.
¢ C-O-C (ether) stretches from the methoxy group.

e C=C and C=N stretches characteristic of the aromatic pyridine ring.
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e A C-Cl stretch, typically found in the fingerprint region.

Part 3: Standard Protocols for Physical Property
Determination

The following are detailed, standardized methodologies for determining the core physical
properties that are currently unreported for 6-Chloro-5-methoxynicotinonitrile.

Protocol 1: Melting Point Determination (Capillary
Method)

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically
<1°C) is characteristic of a pure crystalline solid, while impurities tend to broaden and depress
the melting range.

Methodology:

o Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small
amount (2-3 mm height) into a capillary tube sealed at one end.

e Apparatus: Place the capillary tube into a calibrated melting point apparatus.
e Measurement:

o Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected
melting point (if unknown, a preliminary rapid heating run can estimate the range).

o Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
o Record the temperature at which the first drop of liquid appears (T1).
o Record the temperature at which the entire sample has melted into a clear liquid (T>2).

e Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this
range should be narrow.
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Protocol 2: Thermodynamic Solubility Assessment
(Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing everything from
reaction conditions to bioavailability. This method determines the equilibrium solubility of a
compound in a given solvent.

Methodology:

System Preparation: Add an excess amount of solid 6-Chloro-5-methoxynicotinonitrile to
a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The
presence of undissolved solid is essential to ensure saturation.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined
period (typically 24-48 hours) to allow the system to reach equilibrium.

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle.
Centrifuge the samples to ensure complete separation of the solid and liquid phases.

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a
suitable solvent and analyze the concentration of the dissolved compound using a calibrated

analytical technique, such as HPLC-UV or LC-MS.

» Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified
temperature.

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and
ensuring laboratory safety.

Safety Profile: Based on data for the structural class, 6-Chloro-5-methoxynicotinonitrile is
anticipated to be harmful if swallowed (H302). Standard chemical safety precautions are
mandatory.

e Hazard Statements: H302 (Harmful if swallowed).
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e Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye
protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Caption: Key safety, storage, and handling considerations.

Recommended Storage: To prevent degradation, the compound should be stored in a tightly
sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Recommended storage
temperatures are between 2-8°C, typical for a laboratory refrigerator. These conditions
minimize exposure to moisture and atmospheric oxygen, which could potentially react with the
functional groups on the molecule over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1256835-79-6|6-Chloro-5-methoxynicotinonitrile|BLD Pharm [fr.bldpharm.com]
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methoxynicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596947#6-chloro-5-methoxynicotinonitrile-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b596947?utm_src=pdf-custom-synthesis
https://fr.bldpharm.com/products/1256835-79-6.html
https://www.benchchem.com/product/b596947#6-chloro-5-methoxynicotinonitrile-physical-properties
https://www.benchchem.com/product/b596947#6-chloro-5-methoxynicotinonitrile-physical-properties
https://www.benchchem.com/product/b596947#6-chloro-5-methoxynicotinonitrile-physical-properties
https://www.benchchem.com/product/b596947#6-chloro-5-methoxynicotinonitrile-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b596947?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

